molecular formula C21H22N2O4S2 B2455307 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922822-85-3

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2455307
CAS No.: 922822-85-3
M. Wt: 430.54
InChI Key: YPAXDWFWMOXFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with ethoxyphenyl, methylthiazolyl, and ethylsulfonyl groups, which contribute to its distinct chemical behavior and reactivity.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for uses in various fields like medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methylthiazole, followed by sulfonation and subsequent amidation with 3-ethylsulfonylbenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
  • N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide
  • N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzoate

Uniqueness

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-17-11-9-15(10-12-17)19-14(3)28-21(22-19)23-20(24)16-7-6-8-18(13-16)29(25,26)5-2/h6-13H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXDWFWMOXFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.